2,3-Dichloro-6-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

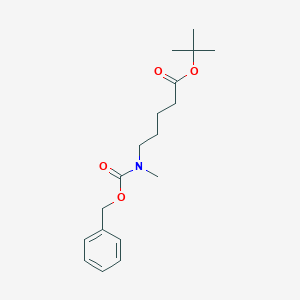

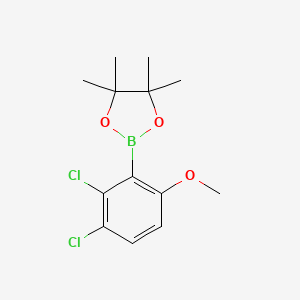

2,3-Dichloro-6-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2639794-52-6 . It has a molecular weight of 220.85 . The IUPAC name for this compound is (2,3-dichloro-6-methoxyphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-methoxyphenylboronic acid is 1S/C7H7BCl2O3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3,11-12H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including 2,3-Dichloro-6-methoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds under mild, functional group tolerant conditions .Physical And Chemical Properties Analysis

2,3-Dichloro-6-methoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 220.85 .科学的研究の応用

Organic Synthesis

2,3-Dichloro-6-methoxyphenylboronic acid is a valuable building block in organic synthesis . It’s particularly useful in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Protodeboronation

This compound can undergo protodeboronation, a process where the boron moiety is removed . This is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .

Synthesis of (−)-Δ8-THC and Cholesterol

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . This showcases its utility in the synthesis of complex organic molecules .

4. Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex alkaloids, indicating the utility of 2,3-Dichloro-6-methoxyphenylboronic acid in alkaloid synthesis .

Synthesis of N-Heterocyclic Carbene Ligands

Although not directly related to 2,3-Dichloro-6-methoxyphenylboronic acid, similar boronic acids have been used in the synthesis of N-heterocyclic carbene ligands . It’s plausible that 2,3-Dichloro-6-methoxyphenylboronic acid could be used in a similar manner.

Preparation of Monoamine Oxidases Inhibitors

Again, similar boronic acids have been used in the preparation of monoamine oxidases inhibitors . Given the structural similarity, 2,3-Dichloro-6-methoxyphenylboronic acid could potentially be used in similar applications.

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

作用機序

Target of Action

Boronic acids, including phenylboronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2,3-Dichloro-6-methoxyphenylboronic acid would likely participate in transmetalation, a process where it transfers its organic group to a metal catalyst . This is a key step in the formation of new carbon-carbon bonds.

Result of Action

The molecular and cellular effects of 2,3-Dichloro-6-methoxyphenylboronic acid would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s primary action would be the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2,3-Dichloro-6-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of transmetalation reactions involving boronic acids can be affected by factors such as temperature, pH, and the presence of certain ligands . Additionally, the compound’s stability may be affected by factors such as temperature and humidity .

特性

IUPAC Name |

(2,3-dichloro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPUBVHXJYMTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-methoxyphenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。